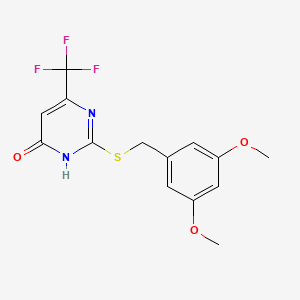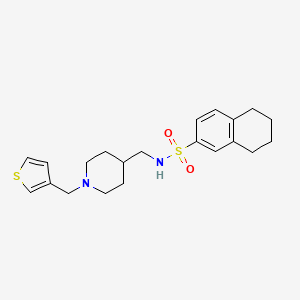
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound falls within a class of chemical entities known for their potential in therapeutic applications and as agents in various biochemical assays. Its structure suggests potential activity at various receptors, indicative of its relevance in medicinal chemistry research.
Synthesis Analysis
Synthesis of related sulfonamide compounds often involves stepwise chemical reactions, including nucleophilic aromatic substitution (S(N)Ar) reactions and microwave-assisted synthesis techniques. These methods allow for the efficient assembly of complex molecular architectures, including the thiophene, piperidine, and tetrahydronaphthalene moieties present in the target molecule (Williams et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using techniques like X-ray crystallography, NMR spectroscopy, and computational methods. These analyses reveal the three-dimensional arrangement of atoms, critical for understanding the compound's reactivity and interaction with biological targets (Sarojini et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
- A study by Hosokawa et al. (2001) discusses the synthesis of optically active sulfonamide derivatives with herbicidal activity, indicating the potential of sulfonamides in agricultural chemistry (Hosokawa et al., 2001).
- Luo et al. (2018) focused on synthesizing sulfur-containing compounds targeting the vesicular acetylcholine transporter, demonstrating the role of sulfonamides in developing neuroimaging tools (Luo et al., 2018).
Receptor Binding and Biological Activity
- Berardi et al. (2005) explored the sigma-subtype affinities and selectivities of methylpiperidines, highlighting the therapeutic potential in tumor research and therapy (Berardi et al., 2005).
- Leopoldo et al. (2007) conducted a structure-activity relationship study on N-(1,2,3,4-tetrahydronaphthalen-1-yl)-4-aryl-1-piperazinealkylamides as 5-HT7 receptor agents, revealing insights into receptor affinity and intrinsic activity (Leopoldo et al., 2007).
Anticancer Activities
- Al-Said et al. (2011) reported the anti-breast cancer activity of novel 1,2-dihydropyridine, thiophene, and thiazole derivatives with a sulfone moiety, showcasing the potential of sulfonamides in cancer treatment (Al-Said et al., 2011).
Miscellaneous Applications
- Vinaya et al. (2009) synthesized and evaluated the antimicrobial activity of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives against pathogens, indicating the utility of sulfonamides in antimicrobial research (Vinaya et al., 2009).
Eigenschaften
IUPAC Name |
N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O2S2/c24-27(25,21-6-5-19-3-1-2-4-20(19)13-21)22-14-17-7-10-23(11-8-17)15-18-9-12-26-16-18/h5-6,9,12-13,16-17,22H,1-4,7-8,10-11,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULKTCQZSKBJTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCC3CCN(CC3)CC4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(thiophen-3-ylmethyl)piperidin-4-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[[2-[[5-(Benzamidomethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzamide](/img/structure/B2483137.png)
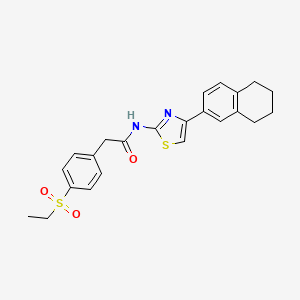
![N-{2-[(2-methylquinolin-8-yl)oxy]ethyl}acetamide](/img/structure/B2483139.png)
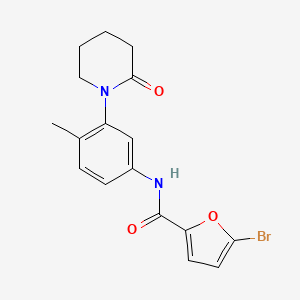
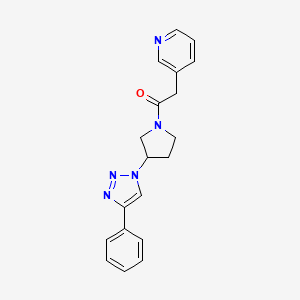
![2,4,6-trimethyl-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2483143.png)
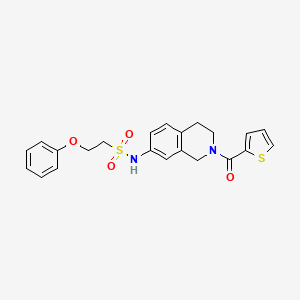

![N-[2-(5-Chlorothiophen-2-yl)-2-methoxyethyl]pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2483146.png)
![{4-[(3-Chloro-4-methylphenyl)amino]pteridin-2-yl}dimethylamine](/img/structure/B2483149.png)
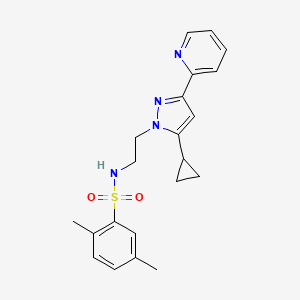
![2-[(2-Chloro-4-nitrophenyl)formamido]-4-(methylsulfanyl)butanoic acid](/img/structure/B2483156.png)

